5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
5-methyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-12-6-5-9-15-17-13(10-21(12)15)11-23-16-18-19-20-22(16)14-7-3-2-4-8-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYIIRKSZCXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.
Thiomethylation: The final step involves the thiomethylation of the imidazo[1,2-a]pyridine core with the tetrazole derivative, typically using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazo[1,2-a]pyridine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with multiple biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of imidazopyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit tumor growth in vivo, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown promising results, with some derivatives exhibiting potent antibacterial effects comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, certain derivatives have been identified as inhibitors of phospholipase D, which plays a role in cancer progression and inflammation .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may act as an antagonist at nicotinic receptors, which are implicated in various neurological disorders. This activity positions the compound as a potential candidate for treating conditions such as Alzheimer's disease and other cognitive impairments .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
| Synthesis Method | Key Reagents | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Stepwise synthesis | 1-phenyl-1H-tetrazole | 85% | NMR, MS, X-ray |
| Coupling reactions | Imidazopyridine derivatives | 90% | NMR, IR |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the imidazopyridine scaffold and tested them against different cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells .
Case Study on Antimicrobial Effects
A research team evaluated the antimicrobial properties of 5-methyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds significantly inhibited bacterial growth, suggesting their potential use in treating infections .
Mechanism of Action
The mechanism of action of 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylate-containing compounds. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, modulating their function and activity.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of substituents on the imidazo[1,2-a]pyridine scaffold critically determines reactivity and synthetic pathways.
*EWG: Electron-Withdrawing Group
Key Insight : The target compound’s 2-position tetrazole-thio group likely hinders halogenation at adjacent positions, contrasting with 3-substituted analogues that undergo facile halogenation . The 5-methyl group may further modulate ring electronics, though this requires experimental validation.
Biological Activity
The compound 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 352.38 g/mol. The compound features a complex structure that combines imidazole and tetrazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including those similar to this compound). These compounds have shown significant antibacterial activity against various strains of bacteria. For instance, derivatives containing tetrazole rings have been reported to exhibit enhanced antibacterial effects compared to traditional antibiotics like oxytetracycline, with minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Antifungal Activity
Tetrazole derivatives have also demonstrated antifungal properties. A study indicated that certain substituted tetrazoles effectively inhibited the growth of fluconazole-resistant strains of Candida species. The structure–activity relationship analysis revealed that modifications on the phenyl ring significantly enhanced antifungal potency .
Anticancer Potential
The anticancer properties of tetrazole-containing compounds are another area of interest. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many tetrazole derivatives act as enzyme inhibitors, modulating pathways involved in microbial resistance and cancer progression.
- Receptor Binding : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Metal Ion Chelation : Some studies suggest that tetrazoles can chelate metal ions, affecting enzymatic activity essential for microbial survival.
Study on Antimicrobial Efficacy
In a comparative study, various tetrazole derivatives were synthesized and evaluated for their antimicrobial activities. The results showed that compounds similar to this compound exhibited twofold to sixteenfold increased efficacy against tested bacterial strains compared to standard treatments .
Evaluation of Antifungal Properties
A comprehensive evaluation of antifungal activity revealed that certain derivatives effectively controlled the in vitro growth of resistant Candida strains. The study utilized molecular docking studies to elucidate the binding interactions between these compounds and fungal targets .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine scaffold can be synthesized via copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes under optimized conditions . For derivatives with substituents at position 2 (e.g., thioether-tetrazole groups), multi-step approaches are typical: first forming the core, then introducing functional groups via nucleophilic substitution or cross-coupling reactions. Refluxing in ethanol with reagents like 3-bromo-2-oxo-propionic acid ethyl ester is a common step for ring formation .
Q. How is structural characterization of this compound performed, particularly for regiochemical confirmation?
X-ray crystallography is the gold standard for confirming regiochemistry and planarity of the imidazo[1,2-a]pyridine core. For example, dihedral angles between fused rings (e.g., 1.4° between planar six- and five-membered rings) and hydrogen-bonding patterns are critical for structural validation . Spectroscopic methods (IR, NMR) and mass spectrometry are used for preliminary analysis, while HPLC ensures purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
Given the pharmacological relevance of imidazo[1,2-a]pyridines, initial screens should focus on COX-2 inhibition (via enzyme-linked immunosorbent assays, ELISA) , antimicrobial activity (minimum inhibitory concentration, MIC assays) , or neuroprotective effects (cell viability assays using models like SH-SY5Y neurons) . Dose-response curves and selectivity indices (e.g., COX-2/COX-1 ratio) are critical for prioritizing derivatives .
Q. What solvents and catalysts are optimal for introducing the tetrazole-thio moiety?
Thioether linkages are typically formed using thiol-nucleophiles (e.g., 1-phenyl-1H-tetrazole-5-thiol) under basic conditions (e.g., KHCO₃) in polar aprotic solvents like DMF or acetonitrile. Catalysts such as CuI or Pd(PPh₃)₄ may enhance yield in cross-coupling reactions .
Q. How does the electronic nature of substituents affect the compound's stability?
Electron-withdrawing groups (e.g., Br, CN) on the pyridine ring improve stability by reducing electron density, while electron-donating groups (e.g., OMe) may require protective strategies during synthesis. Substituent effects on reaction efficiency are minimal in hydrazination reactions, as shown by yields >85% across diverse electronic environments .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization be addressed?
Regioselective sulfenylation at position 2 can be achieved using directing groups or steric control. For example, metal-free hydrazination with diethyl azodicarboxylate (DEAD) in acetonitrile selectively targets C-3 of imidazo[1,2-a]pyridine, leaving C-2 available for subsequent modifications . Computational modeling (DFT) can predict reactive sites to guide synthetic design .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
Discrepancies in COX-2 inhibition (e.g., IC₅₀ ranging from 0.07 µM to >10 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration) or impurities. Validate purity via HPLC and corroborate findings using orthogonal assays (e.g., whole-blood COX inhibition) . Structural nuances, such as triazolo-thiadiazole vs. tetrazole-thio groups, also impact activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies should vary substituents on the tetrazole (e.g., phenyl vs. alkyl) and thioether linker (e.g., methylene vs. ethylene). For example, replacing the C-2 phenyl group with naphthyl (electron-donating) or Cl (electron-withdrawing) modulates COX-2 selectivity . High-throughput screening (HTS) and molecular docking (e.g., with COX-2 PDB: 5KIR) can prioritize analogs .
Q. What analytical methods are critical for detecting byproducts in multi-step syntheses?
LC-MS/MS is essential for identifying low-abundance byproducts, especially from incomplete cyclization or oxidation. For example, ethyl acetate evaporation during crystallization may introduce esterification byproducts, detectable via HRMS and ¹³C NMR .
Q. How do steric effects influence the compound's pharmacokinetic profile?
Bulky substituents (e.g., triazolo-thiadiazole) reduce metabolic clearance but may hinder blood-brain barrier penetration. LogP calculations and in vitro microsomal stability assays (e.g., human liver microsomes) guide lead optimization. Methyl groups at C-5 or C-6 improve solubility without compromising activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
